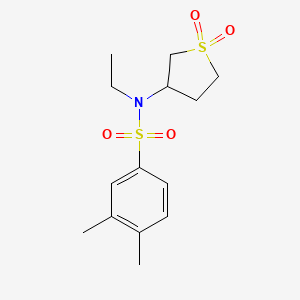![molecular formula C24H26N2O5 B2381766 (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone CAS No. 2034357-15-6](/img/structure/B2381766.png)
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- Cytotoxicity and Apoptosis Induction: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound from the phenstatin family, demonstrates potent cytotoxicity in tumor cell lines, with nanomolar IC50 values. It induces G2/M phase arrest in the cell cycle and triggers apoptosis, marked by chromatin condensation, caspase activation, and DNA fragmentation. Its anticancer potential is attributed to inhibiting tubulin polymerization and binding to the colchicine site, which disrupts microtubule formation in cancer cells (Magalhães et al., 2013).
Synthesis and Chemical Transformations
- Oxidation Synthesis of Xanthones: Cerium ammonium nitrate-mediated oxidation of related compounds, such as (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, leads to the formation of xanthones and other products, showcasing the compound's versatility in organic synthesis (Johnson et al., 2010).
Antimicrobial Activities
Antimycobacterial Activity
Derivatives of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone display significant antimycobacterial properties, particularly against isoniazid-resistant Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Ali & Yar, 2007).
Antibacterial and Antifungal Properties
Certain derivatives of this compound show considerable antimicrobial activity, with methoxy group-containing compounds exhibiting higher effectiveness. These findings indicate the potential for developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Effects
- In Vitro and In Vivo Antitumor Effects: The compound exhibits significant antitumor activity both in vitro and in vivo, without substantial toxicity. It enhances the response to other chemotherapeutic agents like 5-fluorouracil, suggesting its utility in combination cancer therapies (Magalhães et al., 2011).
Miscellaneous Applications
- Corrosion Inhibition: Some pyrazole derivatives of the compound act as efficient corrosion inhibitors for mild steel in hydrochloric acid solution. This application demonstrates the compound's potential in industrial settings, particularly in protecting metal surfaces from corrosion (Yadav et al., 2015).
properties
IUPAC Name |
(4-methoxyphenyl)-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-18-9-7-16(8-10-18)24(27)26-13-12-25-11-5-6-19(25)22(26)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-11,14-15,22H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDXSGXXGTNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

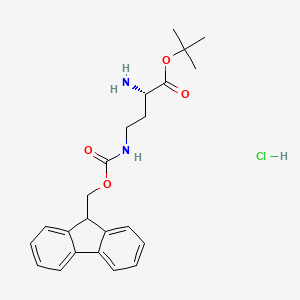
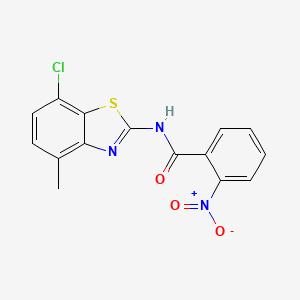

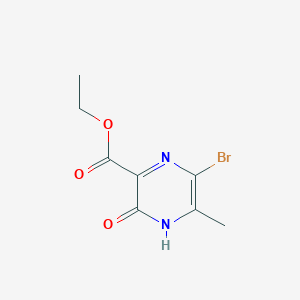

![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)
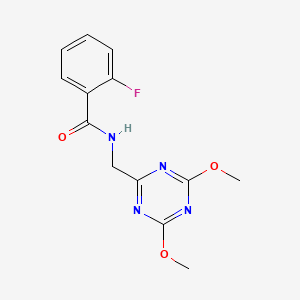
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)

